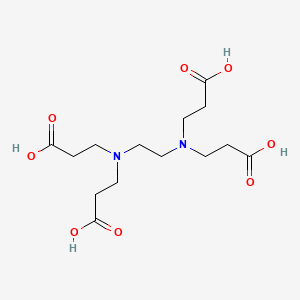
1-(Dimethylamino)pyrrole
Übersicht
Beschreibung
1-(Dimethylamino)pyrrole, also known as 1-DMAP, is an organic compound that has been used in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry. It is a colorless, water-soluble solid that has a unique structure and properties that make it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
Application in High Voltage Lithium-Ion Batteries
1-(Dimethylamino)pyrrole (PyDMA) is reported as an effective electrolyte additive for high voltage lithium-ion batteries. Research shows PyDMA can prevent the hydrolysis of LiPF6 in a carbonate electrolyte, mitigating issues related to HF formation. PyDMA oxidizes at lower potentials than typical electrolyte solvents, leading to protective films at the cathode surface. It has been found to improve capacity retention in full-cells and reduce transition metal dissolution from the cathode (Yang et al., 2022).
Role in Synthesis of Novel Compounds
This compound is involved in the synthesis of various novel compounds. For instance, it participates in the formation of a N-Mannich base, a type of compound novel in the pyrrole series (Zeltner & Bernauer, 1983). Additionally, it is used in the creation of new heterocyclic compounds and has potential as a non-linear optical (NLO) material (Singh, Rawat, & Sahu, 2014).
Application in Molecular Probes and Sensors
This compound-based compounds are being developed as molecular probes and sensors. For example, certain derivatives have been employed for the quantitative detection of low levels of carbon dioxide, showing selective, fast, and iterative response to CO2 (Wang et al., 2015).
Role in Organic Synthesis
It plays a role in organic synthesis, as seen in the metalation of its derivatives, which provides a variety of substituted pyrrole-2-carboxaldehydes, useful in synthesizing diverse organic compounds (Muchowski & Hess, 1988).
Use in Studying Electronic Structures
This compound derivatives are synthesized as candidates for molecular flat-band magnets. These derivatives, when fully oxidized, show unique electronic structures and physical properties distinct from common polypyrroles (Yamanoi et al., 2015).
Contribution to Chromophoric Systems
This compound contributes to the development of chromophoric systems. For instance, it's used in creating extended chromophoric systems with conjugated and cross-conjugated systems, affecting their chromophoric properties (Black & Strauch, 1991).
Wirkmechanismus
Target of Action
1-(Dimethylamino)pyrrole is a pyrrole monomer . It can be polymerized to form electroactive polymers . These polymers have been proposed as candidates for molecular flat-band magnets .
Mode of Action
The compound interacts with its targets through a process of electrochemical polymerization . This process involves the transfer of electrons, leading to changes in the chemical structure of the target .
Biochemical Pathways
It’s known that the compound plays a role in the formation of electroactive polymers . These polymers can interact with various biochemical pathways, potentially influencing cellular processes.
Result of Action
The primary result of the action of this compound is the formation of electroactive polymers . These polymers have potential applications in various fields, including the development of molecular flat-band magnets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the polymerization process can be affected by factors such as temperature, pH, and the presence of other chemicals
Biochemische Analyse
Biochemical Properties
1-(Dimethylamino)pyrrole plays a significant role in biochemical reactions, particularly in the formation of electroactive polymers. It can be polymerized electrochemically or through simple chemical polymerization methods . In biochemical contexts, this compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been studied for its potential to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes and modify the activity of target enzymes .
Cellular Effects
This compound has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering the behavior of cells in response to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For example, this compound has been shown to inhibit certain enzymes involved in metabolic processes, leading to changes in the flux of metabolites . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have indicated that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic efficiency . At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes . Studies in animal models have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic flux . For instance, this compound has been shown to interact with enzymes in the pyrrole biosynthesis pathway, altering the levels of intermediate metabolites and impacting the overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for certain biomolecules . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes depending on its localization .
Eigenschaften
IUPAC Name |
N,N-dimethylpyrrol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOORJGVSPXCZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341506 | |
| Record name | 1-(Dimethylamino)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78307-76-3 | |
| Record name | 1-(Dimethylamino)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Dimethylamino)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzenesulfonic acid, 5-chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl-, calcium salt (2:1)](/img/structure/B1605702.png)







![5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid](/img/structure/B1605719.png)
